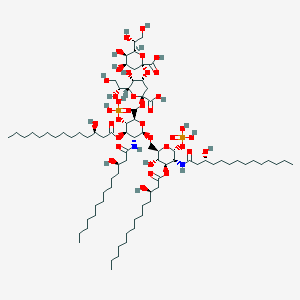

(KDO)2-lipid IVA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

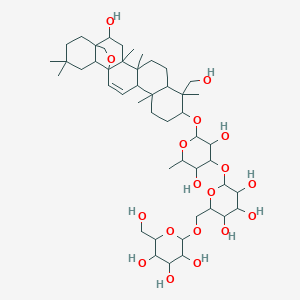

(KDO)2-lipid IVA is a synthetic molecule that is used in scientific research to study the immune response of organisms. It is a potent stimulator of the immune system and has been used extensively in laboratory experiments to investigate the molecular mechanisms of the immune response.

Wissenschaftliche Forschungsanwendungen

Lipopolysaccharide Structure and Function

(KDO)2-lipid IVA is a critical component in the structure and function of lipopolysaccharides (LPS). LPS are essential components of the outer membrane of Gram-negative bacteria, involved in bacterial survival and host interactions. The lipid A domain anchors LPS to the outer membrane and is typically a disaccharide of glucosamine that is acylated and phosphorylated. The core and O-antigen carbohydrate domains are linked to the lipid A moiety through the eight-carbon sugar 3-deoxy-d-manno-octulosonic acid (KDO). In Helicobacter pylori, the lipid A has been characterized as having a single KDO residue attached, predicting in vivo a monofunctional KDO transferase. However, it has been demonstrated that H. pylori WaaA is a bifunctional enzyme transferring two KDO sugars to the tetra-acylated lipid A precursor lipid IVA. The discovery of a KDO hydrolase in membranes of H. pylori capable of removing the outer KDO sugar from KDO2-lipid A signifies the complexity and specificity of LPS structure in different bacterial strains (Stead et al., 2005).

Modification and Adaptation of Lipid IVA

The study of Escherichia coli strains has revealed that lipid IVA, a precursor of LPS biosynthesis that lacks any glycosylation, can sustain bacterial viability when certain conditions are met. This indicates the presence of a suppressor, potentially involved in the transport of lipid IVA from the inner membrane, relieving toxic side effects of lipid IVA accumulation and providing sufficient amounts of LPS precursors to support outer membrane (OM) biogenesis. Specific amino acid substitutions in conserved inner membrane proteins, like YhjD and MsbA, have been identified as compensatory suppressor mutations of the lethal ΔKdo phenotype. These findings highlight the flexibility and adaptability of bacterial cell membranes under Kdo-depleted conditions (Mamat et al., 2008).

Enzymatic Processes and LPS Biosynthesis

Kdo hydroxylase is identified as an inner core assembly enzyme in the Kdo-containing LPS biosynthesis. The enzyme, functioning after the Kdo-transferase KdtA but before the heptosyl-transferase WaaC, utilizes Kdo2-lipid IVA or Kdo2-lipid A as substrates, but not Kdo-lipid IVA in vivo as well as in vitro. This specificity underlines the critical role of Kdo hydroxylase in the assembly and biosynthesis of LPS, a process crucial for the viability of certain Gram-negative pathogens (Chung et al., 2014).

Relevance in Innate Immune System Activation

Kdo2-Lipid A has been identified as a defined endotoxin that activates macrophages via TLR-4. The elucidation of its structure and purity is crucial for understanding its interactions with receptors like TLR-4/MD2. The LIPID MAPS Consortium has emphasized the significance of Kdo2-Lipid A in quantifying temporal and spatial changes in lipids that occur with cellular metabolism and establishing dynamic lipid networks. This underscores the importance of Kdo2-Lipid A in the study of the innate immune system and its activation pathways (Raetz et al., 2006).

Eigenschaften

CAS-Nummer |

143600-83-3 |

|---|---|

Produktname |

(KDO)2-lipid IVA |

Molekularformel |

C84H154N2O37P2 |

Molekulargewicht |

1846.1 g/mol |

IUPAC-Name |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1 |

InChI-Schlüssel |

XAOLJGCZESYRFT-VHSKNIDJSA-N |

Isomerische SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Andere CAS-Nummern |

143600-83-3 |

Synonyme |

3-deoxy-2-octulosonic acid(2)-lipid IV(A) 3-deoxy-D-manno-2-octulosonic acid(2)-lipid IVA Kdo(2)-lipid IV(A) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

sulfide](/img/structure/B115407.png)

![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)